4-Nitrophenyl hydrogen phenylphosphonate

Catalog No.
S593259
CAS No.
57072-35-2
M.F
C12H10NO5P
M. Wt
279.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl hydrogen phenylphosphonate

CAS Number

57072-35-2

Product Name

4-Nitrophenyl hydrogen phenylphosphonate

IUPAC Name

(4-nitrophenoxy)-phenylphosphinic acid

Molecular Formula

C12H10NO5P

Molecular Weight

279.18 g/mol

InChI

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)

InChI Key

NRGZTHQFAQCJCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

O-4-nitrophenyl phenylphosphonate, O-4-nitrophenyl phenylphosphonate, ammonium salt, PNPpPh

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]

Substrate for 5'-Nucleotide Phosphodiesterases

4-Nitrophenyl hydrogen phenylphosphonate (also known as 4-nitrophenyl phenylphosphonate or NPPP) is a valuable tool in scientific research due to its function as a substrate for 5'-nucleotide phosphodiesterases (5'-nucleotidases) []. These enzymes play a crucial role in various biological processes by cleaving the phosphodiester bonds in RNA and DNA molecules. NPPP serves as a more favorable substrate compared to naturally occurring nucleotides or bis(4-nitrophenyl) phosphate for several reasons []:

  • Stability: NPPP exhibits greater stability compared to natural nucleotides, allowing for more consistent and reliable experiments.
  • Ease of Synthesis: NPPP can be synthesized relatively easily, making it readily available for research purposes.
  • Higher Hydrolysis Rate: Under saturated conditions, NPPP undergoes hydrolysis by 5'-nucleotidases at a faster rate than natural substrates. This faster rate allows for more efficient detection and measurement of enzyme activity.

The use of NPPP facilitates the study of 5'-nucleotidase activity in various research areas, including:

  • Understanding cellular signaling pathways where 5'-nucleotidases play a role in regulating specific processes [].
  • Drug discovery efforts where researchers may target 5'-nucleotidases for therapeutic purposes. By studying enzyme activity with NPPP, scientists can gain insights into potential drug interactions.
  • Investigating diseases associated with abnormal 5'-nucleotidase activity. NPPP can be used to assess enzyme function in diseased tissues compared to healthy controls.

4-Nitrophenyl hydrogen phenylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₀N₁O₅P. It features a phosphorus atom bonded to four oxygen atoms, one of which is part of a nitro group (NO₂) attached to a phenyl ring. This compound is recognized for its role as a substrate in enzymatic assays, particularly those involving phosphodiesterases and adenosine receptors .

NPPP's primary mechanism of action in scientific research lies in its ability to serve as a substrate for 5'-nucleotide phosphodiesterases. The cleavage of the P-O bond by the enzyme releases a colored nitrophenolate ion, which can be easily detected using a spectrophotometer. This allows researchers to measure the activity of these enzymes involved in various biological processes like RNA degradation [, ].

, primarily hydrolysis and substitution reactions. In aqueous environments, it can hydrolyze to yield 4-nitrophenol and phenylphosphate. The reaction can be represented as follows:

4 Nitrophenyl hydrogen phenylphosphonate+H2O4 Nitrophenol+Phenylphosphate\text{4 Nitrophenyl hydrogen phenylphosphonate}+H_2O\rightarrow \text{4 Nitrophenol}+\text{Phenylphosphate}

This hydrolysis is significant in biochemical pathways and enzymatic processes, where the compound acts as a substrate for specific enzymes .

The compound exhibits notable biological activity as a substrate for 5′-nucleotide phosphodiesterases, which are enzymes that play crucial roles in nucleotide metabolism. Additionally, it acts as an adenosine receptor agonist, indicating potential applications in pharmacological research related to adenosine signaling pathways . Its ability to modulate these biological pathways makes it valuable in experimental settings.

Synthesis of 4-nitrophenyl hydrogen phenylphosphonate can be achieved through several methods:

  • Phosphorylation Reaction: This involves the reaction of 4-nitrophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine.
    4 Nitrophenol+Phenylphosphonic dichlorideBase4 Nitrophenyl hydrogen phenylphosphonate+HCl\text{4 Nitrophenol}+\text{Phenylphosphonic dichloride}\xrightarrow{\text{Base}}\text{4 Nitrophenyl hydrogen phenylphosphonate}+HCl
  • Direct Esterification: Another method includes direct esterification of phenolic compounds with phosphonic acid derivatives under acidic conditions.

These methods allow for the efficient production of the compound with varying yields depending on the reaction conditions employed .

4-Nitrophenyl hydrogen phenylphosphonate has several applications:

  • Enzymatic Assays: It serves as a substrate for studying phosphodiesterase activity and other enzyme kinetics.
  • Pharmacological Research: Its role as an adenosine receptor agonist makes it useful for investigating adenosine-related physiological processes.
  • Chemical Synthesis: It can be utilized in the synthesis of other organophosphorus compounds due to its reactive phosphorus center .

Studies have shown that 4-nitrophenyl hydrogen phenylphosphonate interacts with various biological macromolecules, particularly enzymes that hydrolyze phosphodiester bonds. The interaction mechanisms often involve non-covalent binding followed by catalysis, leading to product formation. Research indicates that variations in the chemical structure can significantly affect these interactions, influencing both binding affinity and catalytic efficiency .

Several compounds share structural similarities or functional roles with 4-nitrophenyl hydrogen phenylphosphonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Phenyl phosphateC₆H₇O₄PSimple phosphate ester; less complex than 4-nitrophenyl hydrogen phenylphosphonate.
4-Methylphenyl hydrogen phenylphosphonateC₁₂H₁₁O₅PSimilar structure but with a methyl group; may exhibit different biological activities.
2-Nitrophenyl hydrogen phenylphosphonateC₁₂H₁₁N₁O₅PContains a nitro group at a different position; potential variations in reactivity and selectivity.

The uniqueness of 4-nitrophenyl hydrogen phenylphosphonate lies in its specific nitro substitution at the para position on the phenolic ring, which influences its reactivity and biological interactions compared to other similar compounds .

XLogP3

2.1

Other CAS

57072-35-2

Wikipedia

O-4-Nitrophenyl phenylphosphonate

Dates

Last modified: 08-15-2023
1.Moe, O.A., Jr. and Butler, L.G. The catalytic mechanism of bovine intestinal 5/'-nucleotide phosphodiesterase. pH and inhibition studies. The Journal of Biological Chemisty 258(11), 6941-6946 (1983).

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